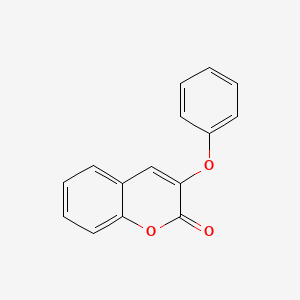
3-Phenoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . The this compound compound is characterized by the presence of a phenoxy group at the third position of the chromen-2-one structure, which contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxy-2H-chromen-2-one typically involves the reaction of 3-bromoacetylcoumarin with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide followed by reaction with various sodium azides .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
化学反応の分析
Types of Reactions: 3-Phenoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to chroman-2-one.
Substitution: Electrophilic substitution reactions can occur at the phenoxy group or the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of chroman-2-one derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
3-Phenoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of fluorescent sensors and dyes.
作用機序
The mechanism of action of 3-Phenoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound inhibits oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
類似化合物との比較
Coumarin: The parent compound with a simpler structure and similar biological activities.
3-(Bromoacetyl)coumarin: A derivative with a bromoacetyl group at the third position, used in the synthesis of various heterocyclic compounds.
Coumarinyl Chalcones: Hybrid molecules with combined properties of coumarins and chalcones, known for their antioxidant and antimicrobial activities.
Uniqueness: 3-Phenoxy-2H-chromen-2-one stands out due to the presence of the phenoxy group, which enhances its chemical reactivity and biological activity compared to other coumarin derivatives .
特性
CAS番号 |
91787-19-8 |
|---|---|
分子式 |
C15H10O3 |
分子量 |
238.24 g/mol |
IUPAC名 |
3-phenoxychromen-2-one |
InChI |
InChI=1S/C15H10O3/c16-15-14(17-12-7-2-1-3-8-12)10-11-6-4-5-9-13(11)18-15/h1-10H |
InChIキー |
TZNUKOCBYXFUQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC3=CC=CC=C3OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide](/img/structure/B14351232.png)
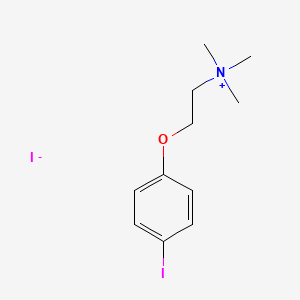
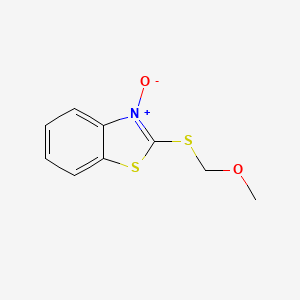
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide](/img/structure/B14351262.png)
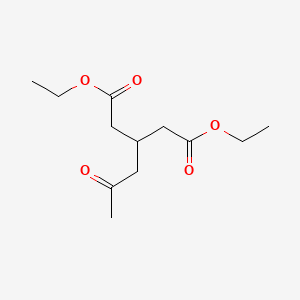

![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
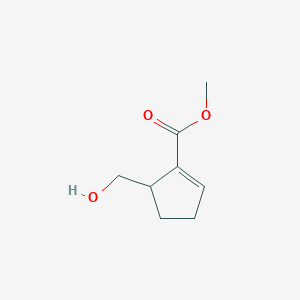
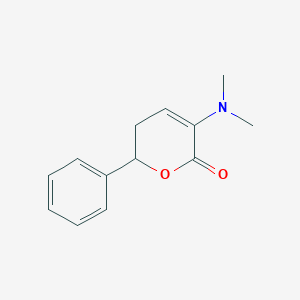
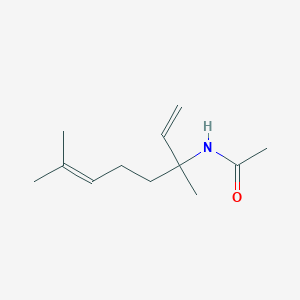
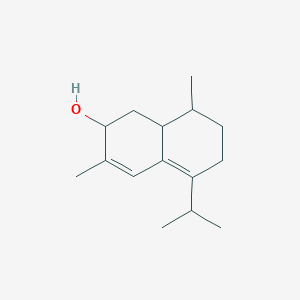
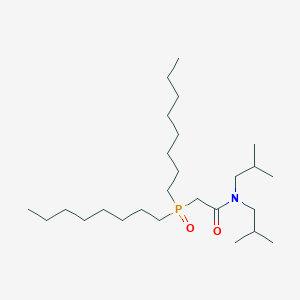
![S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351322.png)
